N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-fluorobenzamide
Beschreibung
Eigenschaften
IUPAC Name |
N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O3S/c17-13-4-2-12(3-5-13)16(20)18-14-6-8-15(9-7-14)19-10-1-11-23(19,21)22/h2-9H,1,10-11H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJQDKYWPJPKKHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-fluorobenzamide typically involves the reaction of 4-fluorobenzoic acid with 4-(1,1-dioxidoisothiazolidin-2-yl)aniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-fluorobenzamide may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, involving automated reactors and continuous flow systems. The use of high-performance liquid chromatography (HPLC) and other analytical techniques ensures the quality and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the benzamide group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or thiobenzamides.
Wissenschaftliche Forschungsanwendungen
N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-fluorobenzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Group Variations
A. Heterocyclic Substituents
N-[3-(2-Carbamimidamido-4-methyl-1,3-thiazol-5-yl)phenyl]-4-fluorobenzamide (AZ1729)
- Structure : Replaces the isothiazolidin-dioxide with a 4-methylthiazole-carbamimidamido group.
- Activity : Acts as a potent allosteric activator of the Free Fatty Acid 2 Receptor (FFAR2) with Gi-functional bias, highlighting the role of thiazole in receptor modulation .
- Key Difference : The thiazole ring lacks the sulfone group, reducing polarity compared to the target compound.
N-(4-(1,3,2-Dithiarsinan-2-yl)phenyl)-4-fluorobenzamide (FZ2)
- Structure : Substituted with a 1,3,2-dithiarsinane ring instead of isothiazolidin-dioxide.
- Synthesis : Yielded 53% via coupling of 1,3,2-dithiarsinane precursors with 4-fluorobenzoic acid derivatives.
- Significance : The arsenic-containing heterocycle may confer distinct redox properties and bioactivity, though it introduces toxicity concerns absent in the target compound .
B. Aromatic and Aliphatic Substituents
N-(4-(tert-Butyl)phenyl)-4-fluorobenzamide (3s) Structure: Features a tert-butyl group instead of the heterocyclic substituent. Synthesis: Produced via nickel-catalyzed reductive aminocarbonylation (60% yield), emphasizing the versatility of transition-metal catalysis in benzamide synthesis . Physicochemical Impact: The bulky tert-butyl group increases hydrophobicity, contrasting with the polar sulfone in the target compound.
N-(Dimethylcarbamothioyl)-4-fluorobenzamide
- Structure : Contains a dimethylcarbamothioyl group (-N(C=S)(CH₃)₂).
- Properties : Melting point 130–132°C; IR spectra show νC=S at ~1243–1258 cm⁻¹ and νNH at 3150–3319 cm⁻¹, similar to hydrazinecarbothioamides in .
Biologische Aktivität
N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-fluorobenzamide is a compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : CHFNOS
- Molecular Weight : 292.31 g/mol
The presence of the isothiazolidin-2-yl moiety and the fluorobenzamide group is significant for its biological activity.
The biological activity of N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-fluorobenzamide can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Receptor Modulation : It may interact with various receptors, influencing signaling pathways that regulate cell proliferation and apoptosis.
- Antioxidant Properties : The compound exhibits antioxidant activity, which can protect cells from oxidative stress.
Antimicrobial Activity
Research indicates that N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-fluorobenzamide demonstrates significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest potential applications in treating bacterial infections.
Anticancer Activity
In cancer research, preliminary studies have indicated that this compound may possess anticancer properties. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Results : The compound exhibited cytotoxic effects with IC values ranging from 10 to 20 µM across different cell lines.
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-fluorobenzamide on SH-SY5Y neuroblastoma cells exposed to oxidative stress. The results showed:
- Cell Viability : Increased viability by approximately 30% compared to untreated controls.
- Mechanism : The compound reduced intracellular calcium levels and modulated mitochondrial function.
Case Study 2: Anti-inflammatory Activity
Another study focused on the anti-inflammatory properties of the compound in an LPS-induced inflammation model in mice. Findings included:
- Reduction in Inflammatory Markers : Significant decrease in TNF-alpha and IL-6 levels.
- Histopathological Analysis : Reduced infiltration of inflammatory cells in treated groups compared to controls.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
